molecular formula C22H25N7O2 B11672399 4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11672399
M. Wt: 419.5 g/mol
InChI Key: PBQHBZBHRFIHDR-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as ethoxyphenyl, morpholinyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions. One common method involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-morpholino-6-phenyl-1,3,5-triazine-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
  • 4-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of 4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential applications. The presence of the ethoxyphenyl group, in particular, may contribute to its unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

IUPAC Name

2-N-[(E)-(2-ethoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H25N7O2/c1-2-31-19-11-7-6-8-17(19)16-23-28-21-25-20(24-18-9-4-3-5-10-18)26-22(27-21)29-12-14-30-15-13-29/h3-11,16H,2,12-15H2,1H3,(H2,24,25,26,27,28)/b23-16+

InChI Key

PBQHBZBHRFIHDR-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.